Fisetinidin

Description

Significance of Fisetinidin as a Natural Product in Scientific Inquiry

This compound is a plant-derived compound belonging to the flavonoid family biosynth.com. It has been identified in the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata, and its presence has also been noted in other plant sources wikipedia.org. As a natural product, this compound serves as a building block for more complex polymeric structures known as tannins, specifically profisetinidins wikipedia.org. The study of this compound contributes to understanding the biosynthesis and structural diversity of these plant polyphenols. Furthermore, research into this compound explores its intrinsic chemical properties, such as its antioxidant activity, and its potential to influence biological processes, including signaling pathways related to inflammation, apoptosis, and cell growth biosynth.com. These areas of investigation highlight this compound's significance as a natural product in contemporary chemical biology research, aiming to elucidate its molecular mechanisms and potential applications biosynth.com.

Historical Context of this compound Discovery and Structural Characterization

The history of research into this compound is intertwined with the broader study of flavonoids and tannins. This compound has been obtained through extraction from natural sources like the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata wikipedia.org. While specific details regarding the initial isolation and discovery of this compound itself may be less extensively documented than some other natural products, the study of related flavonoid structures, such as fisetin (B1672732), provides historical context. Early work on fisetin dates back to the 1830s, with its chemical formula being described in 1891 wikipedia.orgresearchgate.net.

Modern scientific techniques have been instrumental in the structural characterization of this compound, particularly when it exists as a unit within complex tannin structures. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to identify and characterize this compound units within polymeric tannins extracted from various plant sources preprints.orgmdpi.comscirp.org. These methods allow researchers to determine the molecular weight and structural linkages of this compound within these larger molecules.

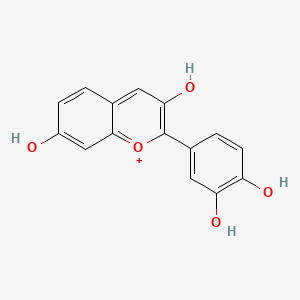

This compound exists as a cation with the chemical formula C15H11O5. It is often studied in its salt form, such as this compound chloride, with the formula C15H11O5•Cl biosynth.comwikipedia.orgnih.govchromadex.comechemi.com. The molecular weight of this compound chloride is approximately 306.70 g/mol biosynth.comwikipedia.orgnih.govchromadex.comechemi.com, while the this compound cation has an average mass of around 271.248 Da chemspider.com.

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source(s) |

| Chemical Formula | C15H11O5 (cation) | chemspider.com |

| C15H11O5•Cl (chloride) | biosynth.comwikipedia.orgnih.govchromadex.comechemi.com | |

| Molecular Weight | ~306.70 g/mol (chloride) | biosynth.comwikipedia.orgnih.govchromadex.comechemi.com |

| Average Mass | ~271.248 Da (cation) | chemspider.com |

| CAS Number | 2948-76-7 (for this compound chloride) | biosynth.comtargetmol.commolnova.comwikipedia.orgchromadex.comechemi.com |

| PubChem CID | 16212782 (for this compound) | wikipedia.orgnih.gov |

| Appearance | Dark Purple Powder (for chloride form) | chromadex.com |

Classification of this compound within the Flavonoid Anthocyanidin Subclass

Flavonoids constitute a large and diverse class of polyphenolic compounds widely distributed in the plant kingdom nih.govslideshare.netcore.ac.ukfrontiersin.orgmdpi.comnih.govresearchgate.net. These compounds share a common basic structural motif consisting of 15 carbon atoms arranged in a C6-C3-C6 skeleton, comprising two aromatic rings (A and B) linked by a three-carbon bridge that typically forms an oxygenated heterocyclic ring (C) nih.govslideshare.netcore.ac.ukfrontiersin.orgnih.gov.

Flavonoids are categorized into several subclasses based on structural variations within the C-ring and the degree of oxidation and unsaturation nih.govslideshare.netcore.ac.ukfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. These subclasses include flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins nih.govslideshare.netcore.ac.ukfrontiersin.orgmdpi.comresearchgate.net.

This compound is specifically classified as an anthocyanidin wikipedia.orgchromadex.comup.ac.za. Anthocyanidins are the aglycone forms of anthocyanins, which are natural water-soluble pigments responsible for the red, purple, and blue colors observed in many fruits, vegetables, and flowers nih.govturito.comnih.govtandfonline.com. The basic structure of anthocyanidins is derived from the flavylium (B80283) cation (2-phenylchromenylium), a positively charged chromenylium (B1244687) system with a phenyl group at the 2-position turito.comnih.govresearchgate.netebi.ac.uk. This core structure features a positive charge on the oxygen atom within the C-ring nih.gov.

Structure

3D Structure

Properties

Molecular Formula |

C15H11O5+ |

|---|---|

Molecular Weight |

271.24 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol |

InChI |

InChI=1S/C15H10O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-7H,(H3-,16,17,18,19)/p+1 |

InChI Key |

ZBGITCYVOHVJEB-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O |

Synonyms |

3,3',4',7-Tetrahydroxy-flavone 3,3',4',7-Tetrahydroxyflavone 5-Desoxy-quercetin fisetin fisetinidin |

Origin of Product |

United States |

Natural Occurrence and Distribution of Fisetinidin Containing Biomaterials

Identification of Plant Species Rich in Fisetinidin and Profisetinidins

Several plant species are recognized as significant sources of this compound and profisetinidins. These include trees known for their tannin-rich wood and bark.

Heartwood Sources and Their this compound Content

The heartwood of certain trees is particularly rich in this compound and its precursors or polymers. Acacia mearnsii, commonly known as black wattle, is a notable source. Its heartwood contains leuco-fisetinidin, which is a flavan-3,4-diol and a monomer of profisetinidins wikipedia.org. Polymeric leuco-fisetinidin tannins are also present in the heartwood of Acacia mearnsii journals.co.za.

Species from the Schinopsis genus, collectively known as Quebracho, are also significant heartwood sources. The heartwoods of Schinopsis balansae and Schinopsis quebracho-colorado have been found to contain (-)-leuco-fisetinidin, along with other compounds like fustin (B190385) and fisetin (B1672732). wikipedia.org. Quebracho tannin, primarily sourced from heartwood, is characterized by being rich in profisetinidins wikipedia.orgoeno-one.eu.

Aucoumea klaineana, known as Okoume, is another tree species where this compound-based monomers and complex polymers have been identified in the heartwood, although at lower concentrations compared to the bark nih.gov.

The concentration of fisetin and fustin in the heartwood of Acacia mollissima (a synonym for Acacia mearnsii) was observed to be low in the peripheral heartwood and increased slightly towards the central heartwood in older specimens scispace.com.

Here is a table summarizing some heartwood sources and their this compound/prothis compound content:

| Plant Species | Tissue | Key this compound/Prothis compound Forms Found | Notes |

| Acacia mearnsii | Heartwood | Leuco-fisetinidin, Polymeric leuco-fisetinidin tannins | Monomer and polymer forms present. wikipedia.orgjournals.co.za |

| Schinopsis species (Quebracho) | Heartwood | (-)-Leuco-fisetinidin, Profisetinidins | Rich source of profisetinidins. wikipedia.orgoeno-one.eu |

| Aucoumea klaineana | Heartwood | This compound-based monomers and polymers | Lower concentration than bark. nih.gov |

Bark and Other Plant Organ Localization

Beyond heartwood, this compound and profisetinidins are also found in the bark and other parts of plants. The bark of Rhizophora apiculata has been reported to contain this compound wikipedia.org.

Khaya ivorensis bark contains this compound and gallocatechin monomers, as well as complex polymers linked with glycosylated units. An heptamer containing mixed this compound, trihydroxyflavan, dihydroxyflavans, and a carbohydrate dimer including mannose was identified in K. ivorensis bark researchgate.net.

Acacia mearnsii bark also contains polymeric tannin constituents that appear to be common across several Acacia species journals.co.za. The bark of Pinus halepensis (Aleppo pine) contains mixed oligomer units that include this compound and robinetinidin units ncsu.edu.

Tannins, including condensed tannins like profisetinidins, are found in various plant parts such as fruits, wood, leaves, and bark, where they contribute to the plant's protection techscience.compreprints.org. Different plant pharmacopoeias highlight bark as a primary source for preparing traditional extracts due to its high tannin content nih.gov. For instance, quebracho bark can have a tannin content as high as 38% of dry matter nih.gov.

Here is a table summarizing some bark and other plant organ sources:

| Plant Species | Tissue | Key this compound/Prothis compound Forms Found | Notes |

| Rhizophora apiculata | Bark | This compound | Reported presence. wikipedia.org |

| Khaya ivorensis | Bark | This compound monomers and polymers | Polymers linked with glycosylated units, complex heptamer identified. researchgate.net |

| Acacia mearnsii | Bark | Polymeric tannin constituents | Common across related Acacia species. journals.co.za |

| Pinus halepensis | Bark | Mixed oligomer units with this compound | Also contains robinetinidin units in oligomers. ncsu.edu |

| Schinopsis species (Quebracho) | Bark | Tannins (Profisetinidins) | Can contain high tannin content (up to 38% dry matter). nih.gov |

Methodologies for the Isolation and Purification of this compound from Biological Matrices

The isolation and purification of this compound and profisetinidins from plant materials involve various extraction and chromatographic techniques.

Extraction typically begins with plant material such as heartwood or bark. Solvents like acetone (B3395972), ethanol, diethyl ether, and n-butanol have been used for extracting proanthocyanidin-containing fractions openagrar.decerealsgrains.org. For instance, milled plant material can be extracted multiple times with aqueous acetone openagrar.de. The solvent is then typically removed under vacuum, and insoluble material is filtered out openagrar.de.

Further purification often involves chromatographic methods. Silica gel column chromatography and thin-layer chromatography (TLC) have been employed to separate and purify flavonoids from plant extracts japsonline.com. Sephadex LH-20 is another stationary phase used for the purification of tannins and proanthocyanidins, often with elution using solvents like aqueous acetone openagrar.de.

Acid-catalyzed degradation methods, such as phloroglucinolysis and thioglycolysis, are valuable tools for the structural characterization of condensed tannins like profisetinidins. These methods cleave the interflavanoid bonds and can help identify the monomeric units, including this compound, and the types of linkages present wikipedia.org. Mass spectrometry techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to determine the mass and structural characteristics of purified compounds and oligomers nih.govncsu.eduopenagrar.de.

While specific detailed protocols for isolating pure this compound monomer from complex biological matrices can be intricate and depend on the source material, the general approach involves initial solvent extraction followed by a combination of chromatographic techniques to isolate and purify the target compound or its polymeric forms.

Biosynthetic Pathways and Metabolic Engineering of Fisetinidin

Elucidation of Fisetinidin Biosynthesis within Plant Secondary Metabolism

The biosynthesis of plant secondary metabolites, including flavonoids like this compound, is a complex and dynamic process occurring within plant secondary metabolism frontiersin.orgmdpi.com. While the general flavonoid pathway is well-established, the specific route to this compound has been a subject of investigation acs.orgnih.gov.

Precursor Compounds and Enzymatic Transformations

Flavonoid biosynthesis generally begins with the condensation of malonyl-CoA and 4-coumaroyl-CoA, catalyzed by chalcone (B49325) synthase (CHS) acs.orgnih.gov. These precursors are derived from phenylalanine or tyrosine via the phenylpropanoid pathway acs.orgnih.gov. The initial product, a chalcone, is then typically isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin (B18129) acs.org.

While naringenin is a central intermediate in the biosynthesis of many flavonoids, including flavanonols like aromadendrin (B1667607) and taxifolin, the pathway to 3-deoxyanthocyanidins like this compound is considered divergent from pathways involving flavanone intermediates like naringenin core.ac.ukfrontiersin.org. Early studies suggested that leuco-anthocyanins or leuco-anthocyanidins could serve as precursors for this compound annualreviews.org. Specifically, leuco-fisetinidin has been discussed in the context of this compound formation annualreviews.orgcore.ac.uk.

Enzymatic transformations play crucial roles in tailoring the flavonoid backbone. While specific enzymes directly catalyzing the formation of this compound from its immediate precursors are still being fully elucidated, the general flavonoid pathway involves enzymes such as CHS, CHI, flavanone 3β-hydroxylase (FHT), flavonoid 3′-hydroxylase (F3′H), and dihydroflavonol 4-reductase (DFR) in the synthesis of other flavonoid classes acs.org. The absence of a C3-hydroxyl group in this compound suggests a departure from the enzymatic steps involving FHT, which introduces this hydroxyl group in the biosynthesis of dihydroflavonols acs.org.

Role of Phenylpropanoid Pathway Intermediates

The phenylpropanoid pathway provides the essential C6-C3 unit (derived from 4-coumaroyl-CoA) and the C6 unit (from malonyl-CoA, which is formed from acetyl-CoA) for flavonoid biosynthesis acs.orgnih.gov. Phenylalanine is a primary precursor in this pathway, being converted to 4-coumaroyl-CoA through a series of enzymatic steps nih.gov. Intermediates such as cinnamic acid and 4-coumaric acid are key components of the phenylpropanoid pathway that feed into flavonoid synthesis annualreviews.org. The shikimic acid pathway is the source of aromatic amino acids like phenylalanine and tyrosine, thus indirectly contributing the foundational aromatic rings to flavonoids annualreviews.orgplos.org.

Proposed Divergent Biosynthetic Routes for this compound

Evidence suggests that the biosynthetic route to 3-deoxyanthocyanidins, including this compound, diverges from the common pathway leading to anthocyanins and other flavonoids that involve flavanone intermediates like naringenin core.ac.uk. While the precise steps of this divergent pathway are still under investigation, research indicates that 3-deoxyanthocyanidins are synthesized via a pathway distinct from those involving the hydroxylation at the C-3 position characteristic of dihydroflavonol and anthocyanin biosynthesis core.ac.uk. Studies on sorghum have contributed to understanding the pathogen-inducible 3-deoxyanthocyanidin biosynthesis pathway, highlighting its distinct nature core.ac.uk. The concept of divergent paths in proanthocyanidin (B93508) biosynthesis has also been discussed, which may offer insights into this compound formation, as this compound can compose tannins known as profisetinidins wikipedia.organu.edu.au.

Heterologous Biosynthesis of this compound in Microbial Systems

The production of plant secondary metabolites through heterologous biosynthesis in microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising alternative to extraction from often slow-growing or low-yield plant sources acs.orgresearchgate.net. This approach involves genetically engineering microorganisms to express the necessary plant biosynthetic enzymes acs.org.

Genetic Engineering Strategies for this compound Production in Escherichia coli

Escherichia coli is a widely used host for heterologous biosynthesis due to its rapid growth, ease of genetic manipulation, and well-characterized metabolic pathways researchgate.netbiorxiv.org. Genetic engineering strategies for producing flavonoids in E. coli involve introducing and expressing the genes encoding the relevant plant enzymes responsible for the biosynthetic pathway acs.orgnih.gov. This can involve assembling novel biosynthetic pathways by utilizing heterologous enzymes nih.gov. For flavonoid production, this typically includes genes for enzymes like CHS and CHI, and potentially other tailoring enzymes depending on the target compound acs.org.

While the direct heterologous biosynthesis of this compound in E. coli is an active area of research, studies have demonstrated the successful assembly of biosynthetic pathways for other related flavonoids, such as fisetin (B1672732), in this microbial host nih.gov. This involved introducing nine heterologous enzymes into E. coli to create a pathway starting from tyrosine nih.gov. Such studies provide a framework for engineering E. coli for this compound production by identifying and incorporating the specific enzymes required for its unique biosynthetic route. Strategies may involve optimizing gene expression, balancing enzyme activity, and potentially engineering the host's central metabolism to increase the availability of precursor molecules researchgate.net.

Identification of Novel Flavanone Intermediates in Engineered Pathways

Engineering microbial systems for flavonoid production can sometimes lead to the identification and accumulation of novel intermediate compounds that may not be readily observed in plant systems or traditional chemical synthesis nih.gov. In the context of assembling a novel biosynthetic pathway for fisetin in E. coli, two flavanone intermediates, garbanzol (B183714) and resokaempferol, were produced that had not been previously synthesized in microorganisms nih.gov.

Advanced Spectroscopic and Chromatographic Characterization of Fisetinidin and Its Oligomeric Forms

Application of Mass Spectrometry for Fisetinidin Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly effective for the structural analysis of complex molecules like this compound and its oligomers, providing information on molecular weight, structure, and composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for this compound and Profisetinidins

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as profisetinidins. researchgate.net This "soft" ionization technique allows for the analysis of high molecular weight polymers without significant fragmentation, making it ideal for determining the oligomer distribution and the degree of polymerization in tannin extracts. researchgate.netresearchgate.net

In the analysis of profisetinidins, the sample is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated in a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

Research on major industrial tannins has successfully utilized MALDI-TOF to differentiate their compositions. For instance, quebracho tannin is predominantly composed of profisetinidins, which are polymers of this compound. researchgate.net MALDI-TOF analysis has revealed that quebracho tannin consists of almost completely linear prothis compound chains. researchgate.net The technique is capable of determining the distribution of oligomers up to 20–21 repeating monoflavonoid units. researchgate.net

One of the challenges in direct MALDI-TOF analysis of tannins is the potential for ion suppression, especially with larger polymers. An innovative approach to overcome this involves the analysis of protein-tannin complexes. nih.govresearchgate.net By forming soluble complexes with a protein such as bovine serum albumin (BSA), the protein acts as a charge carrier, allowing for the determination of mass distributions for tannin fractions that are difficult to analyze directly. nih.govresearchgate.net This method allows for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PI) for prothis compound fractions. nih.gov

Table 1: Key Findings from MALDI-TOF Analysis of Profisetinidins

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Composition of Quebracho Tannin | Predominantly composed of profisetinidins. | Confirms the primary monomeric unit of this major industrial tannin. | researchgate.net |

| Structure of Profisetinidins | Almost completely linear polymer chains. | Provides insight into the macromolecular structure and physical properties. | researchgate.net |

| Degree of Polymerization (DP) | Oligomers of up to 20-21 repeating units have been identified. | Demonstrates the capability of MALDI-TOF to analyze high molecular weight species. | researchgate.net |

| Molecular Weight Distribution | Can be determined by analyzing protein-tannin complexes to overcome ion suppression. | Allows for quantitative characterization (Mn, Mw, PI) of complex tannin fractions. | nih.govresearchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for analyzing flavonoids like this compound. It is often coupled with tandem mass spectrometry (MS/MS) to perform fragmentation analysis, which provides detailed structural information. In ESI-MS/MS, precursor ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original molecule.

Systematic studies on the fragmentation of flavonoids in positive ion mode have shown that common losses include water (H₂O) and carbon monoxide (CO). nist.govnih.gov The fragmentation patterns are highly dependent on the number and location of hydroxyl (–OH) groups and the presence of a carbonyl (C=O) group in the C-ring. nist.govnih.gov Ring cleavage through retro-Diels–Alder (RDA) processes in the C-ring is also a common fragmentation pathway for flavonoids. nist.gov

For this compound, which is isomeric with other flavonols like kaempferol, ESI-MS/MS can be used to distinguish between them based on their unique fragmentation patterns. nih.govmdpi.com Although they may have the same precursor ion mass, the positions of their hydroxyl groups lead to different product ions upon fragmentation. The fragmentation pathways and the resulting product ions serve as fingerprints for structural identification. nih.gov The accurate mass measurement of these fragment ions, often achieved with high-resolution mass spectrometers like Orbitrap or TOF analyzers, further confirms the elemental composition of the fragments. nih.govmdpi.com

Table 2: Proposed Fragmentation of this compound in Positive Ion ESI-MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 287 [M+H]⁺ | 259 | CO (28 Da) | Loss of carbon monoxide from the C-ring. | nist.govnih.gov |

| 287 [M+H]⁺ | 269 | H₂O (18 Da) | Dehydration (loss of a water molecule). | nist.gov |

| 287 [M+H]⁺ | 165 | C₇H₄O₂ (120 Da) | Retro-Diels-Alder (RDA) cleavage of the C-ring. | mdpi.com |

| 287 [M+H]⁺ | 153 | C₈H₆O₂ (134 Da) | Cleavage of the C-ring. | mdpi.com |

| 287 [M+H]⁺ | 137 | C₇H₆O₃ (150 Da) | Cleavage involving the B-ring and part of the C-ring. | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

One-Dimensional NMR (e.g., ¹H-NMR, ¹³C-NMR) for this compound

One-dimensional NMR experiments, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, are fundamental for the initial structural characterization of this compound.

¹H-NMR provides information about the chemical environment of protons in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal information about neighboring protons. For flavonoids, the aromatic protons on the A and B rings typically appear in distinct regions of the spectrum, allowing for their assignment.

¹³C-NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., aromatic, olefinic, carbonyl). While ¹³C-NMR spectra are generally less sensitive than ¹H-NMR, they provide crucial information for confirming the carbon framework of the molecule.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound-like Flavonoid Skeletons

(Note: Specific data for this compound is sparse; values are representative of a 3,7,3',4'-tetrahydroxyflavylium core, often in DMSO-d₆. Actual values may vary based on solvent and experimental conditions.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~163.8 |

| 3 | - | ~137.9 |

| 4 | ~8.2 - 8.5 (s) | ~178.5 |

| 5 | ~6.2 - 6.4 (d) | ~158.1 |

| 6 | ~6.4 - 6.6 (d) | ~99.2 |

| 7 | - | ~165.4 |

| 8 | ~6.4 - 6.6 (d) | ~94.3 |

| 9 | - | ~157.6 |

| 10 | - | ~104.5 |

| 1' | - | ~121.8 |

| 2' | ~7.6 - 7.8 (d) | ~116.1 |

| 3' | - | ~145.7 |

| 4' | - | ~148.2 |

| 5' | ~6.9 - 7.1 (d) | ~115.8 |

| 6' | ~7.5 - 7.7 (dd) | ~120.5 |

Two-Dimensional NMR (e.g., HSQC) for Complex this compound Polymers

While 1D-NMR is excellent for monomeric units, the analysis of complex polymers like profisetinidins requires more advanced techniques due to severe signal overlap. Two-dimensional (2D) NMR experiments are essential for unraveling the complex structures of these polymers.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of protons directly bonded to carbon atoms. nih.gov In an HSQC spectrum, one axis represents the ¹H chemical shift, and the other represents the ¹³C chemical shift. Each peak (cross-peak) in the spectrum corresponds to a C-H bond in the molecule.

For prothis compound polymers, HSQC is invaluable for several reasons:

Resolving Signal Overlap: It spreads the crowded signals from the 1D ¹H-NMR spectrum into a second dimension, significantly improving resolution and allowing for the assignment of individual C-H correlations within the repeating flavonoid units.

Structural Confirmation: It confirms the connectivity between specific protons and carbons, helping to piece together the structure of the monomeric units and identify the types of linkages between them (e.g., C4-C8 or C4-C6 interflavan bonds).

Quantitative Analysis: Quantitative HSQC (qHSQC) methods have been developed to determine the relative ratios of different structural features within the polymer. nih.gov For instance, it can be used to estimate the ratio of different monomer units (e.g., procyanidin vs. prodelphinidin) or the ratio of cis to trans stereochemistry in the flavan-3-ol (B1228485) units by integrating the volumes of specific cross-peaks.

The methodology for quantitative analysis using HSQC must account for factors like relaxation times (T₁ and T₂) and coupling constants to ensure accuracy. nih.gov However, when properly implemented, it provides a robust alternative to degradative methods for characterizing the composition of complex condensed tannins.

Chromatographic Techniques for this compound Separation and Quantification in Research Extracts

Chromatography is a fundamental technique for the separation, isolation, and quantification of specific compounds from complex mixtures, such as plant extracts. Various chromatographic methods are employed in the analysis of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. It offers high resolution, sensitivity, and speed. A common mode for flavonoid analysis is Reverse-Phase HPLC (RP-HPLC) , which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.

The separation of this compound in RP-HPLC is typically achieved using a gradient elution of a mobile phase consisting of an aqueous component (often acidified with formic or orthophosphoric acid to improve peak shape) and an organic modifier like methanol or acetonitrile. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance (e.g., around 362 nm for the related compound fisetin). researchgate.net The retention time of the compound under specific chromatographic conditions is used for its identification, while the peak area is used for quantification against a standard curve.

Challenges in developing HPLC methods for these compounds include their limited aqueous solubility, which necessitates the use of organic solvents in the mobile phase, and the need to achieve effective separation from other structurally similar flavonoids present in the extract. researchgate.net

Other chromatographic techniques that have been applied to flavonoid separation include:

Column Chromatography: Often used for preparative scale isolation of compounds using stationary phases like silica gel or Sephadex LH-20.

Thin-Layer Chromatography (TLC): A simple and rapid technique used for qualitative analysis and for monitoring the progress of separations.

Table 4: Example of RP-HPLC Conditions for Flavonoid Analysis

(Based on a method developed for the related flavonol, fisetin (B1672732), which is applicable to this compound)

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Phenomenex C18 | researchgate.net |

| Mobile Phase | Methanol and 0.1% orthophosphoric acid (55:45, v/v) | researchgate.net |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 362 nm | researchgate.net |

| Column Temperature | 35°C | researchgate.net |

Infrared Spectroscopy (FTIR) in this compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It provides a molecular fingerprint by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. scielo.org.mx

The FTIR spectra of profisetinidins from quebracho tannins exhibit several characteristic absorption bands that confirm their polyphenolic flavonoid structure. A prominent, broad absorption band is consistently observed in the region of 3000-3700 cm⁻¹, centered around 3350-3380 cm⁻¹. This band is attributed to the O-H stretching vibrations of the numerous phenolic hydroxyl groups present in the this compound units, which are often involved in hydrogen bonding. scielo.org.mx

The aromatic nature of the this compound structure is confirmed by absorption bands in the 1400-1600 cm⁻¹ range, which are associated with the stretching vibrations of the aromatic rings (C=C-C). researchgate.netresearchgate.net Additionally, a peak around 1150 cm⁻¹ can be identified as the stretching vibration of the C-O ether bond within the flavonoid structure. researchgate.net These spectral features are crucial for confirming the chemical identity of this compound-based tannins and for studying their interactions with other substances. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Profisetinidins (Quebracho Tannin)

| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration | Reference |

| 3700 - 3000 | Phenolic Hydroxyl Groups (O-H) | Stretching | scielo.org.mx |

| 1600 - 1450 | Aromatic Rings (C=C-C) | Stretching | researchgate.net |

| 1400 - 1300 | C-O Bond | Stretching | researchgate.net |

| ~1150 | C-O Ether Bond | Stretching | researchgate.net |

Based on the available search results, detailed pre-clinical mechanistic investigations focusing solely on the chemical compound this compound are limited. The majority of the provided information pertains to Fisetin, a structurally similar flavonoid, and its various biological activities in pre-clinical models.

Therefore, it is not possible to generate a thorough article focusing solely on the mechanistic investigations of this compound's biological activities in pre-clinical models according to the strict outline provided, as the detailed research findings and data tables required for each section were not found for this compound in the search results. The information available for this compound primarily covers its basic chemical properties and sources wikipedia.orgnih.gov.

Mechanistic Investigations of Fisetinidin S Biological Activities in Pre Clinical Models

Antineoplastic Mechanisms of Fisetinidin in Cancer Cell Biology (Pre-clinical in vitro and Animal Studies)

Induction of Apoptosis in Cancer Cell Lines

Multiple studies have demonstrated the ability of fisetin (B1672732) to induce apoptosis in various cancer cell lines. researchgate.netnih.gov This process involves several mechanisms, including the activation of signaling pathways such as MAPK, NF-κB, and p53, as well as the generation of reactive oxygen species (ROS). nih.gov Treatment with fisetin has been linked to an increased expression of pro-apoptotic proteins like Bak, Bax, and Bad, while decreasing the expression of anti-apoptotic proteins such as Bcl-xl, Bcl-2, and Mcl-1. nih.gov This can lead to the release of cytochrome c. nih.gov Fisetin also activates caspases 3/8 and calpain, which are involved in DNA fragmentation and the induction of apoptosis in cancer cells. nih.gov Fisetin-induced apoptosis can be a caspase-mediated process. nih.gov In human epidermoid carcinoma A431 cells, fisetin treatment resulted in decreased expression of antiapoptotic proteins and increased expression of proapoptotic proteins. nih.gov An increase in the fraction of cells with reduced mitochondrial membrane potential was also observed, suggesting that fisetin-induced apoptosis can involve mitochondrial disruption. nih.gov Research on nonmelanoma skin cancer using A431 cells showed that fisetin increased the expression of Bax, Bak, and Bad, which hindered proliferation and caused apoptosis. nih.gov

Regulation of Cell Cycle Progression

Fisetin has been shown to influence cell cycle progression in cancer cells. researchgate.net For instance, fisetin administration caused G2/M arrest in A431 cells. nih.gov Fisetin inhibited the activities of cyclin-dependent kinases (cdks), leading to cell cycle arrest in HT-29 human colon cancer cells. nih.gov Treatment of COX2-overexpressing HT-29 cells with fisetin resulted in the downregulation of cyclin D1, a target gene involved in cell cycle regulation. nih.gov A novel brominated derivative of fisetin was found to be more effective than fisetin in inducing G2/M phase cell cycle arrest in non-small-cell lung cancer cells. nih.gov

Impact on Cell Proliferation, Migration, and Invasion

Fisetin can influence signaling pathways relevant to cell survival, growth, and proliferation in both in vivo and in vitro models. nih.gov It has shown the capacity to inhibit prostate cancer cell growth and induce their death. nih.gov Fisetin was able to suppress androgen-dependent (LNCaP, cwr22rv1) and independent (PCa-3) prostate cancer cells, while having no effect on normal prostate epithelial cells. nih.gov Studies reveal that fisetin inhibits several cancer-causing pathways and demonstrates anti-cancer properties by reducing cancer cell motility, invasion, and proliferation. researchgate.net

Fisetin has been reported to inhibit the migration and invasion of cervical cancer cells by dose-dependently suppressing the expression and activity of urokinase plasminogen activator and decreasing p38 MAPK phosphorylation. turkjps.org It also affected the nuclear translocation of NF-κB and inhibited TPA-enhanced migration and invasion. turkjps.org Fisetin inhibited the adhesion, migration, and invasion of human A549 lung cancer cells by inhibiting the phosphorylation of ERK1/2 and downregulating the expression of matrix metalloproteinase (MMP)-2 and u-PA. nih.gov In prostate cancer cells, fisetin exerts inhibitory effects on adhesion, migration, and invasion, linked to the inactivation of the PI3K/Akt and JNK signaling pathways with downregulation of MMP-2 and 9 expressions. nih.gov Fisetin significantly inhibited proliferation, migration, and invasion by disrupting microtubule dynamics in prostate cancer cells. researchgate.net

Influence on Autophagy Signaling Pathways

Fisetin has been shown to activate the autophagy signaling pathway. researchgate.netnih.gov Fisetin can induce autophagic cell death by inhibiting mTOR and PI3K/Akt signaling. researchgate.net Fisetin treatment of androgen-independent and PTEN-negative human PC3 prostate cancer cells leads to the induction of autophagic-programmed cell death with inhibition of the mammalian target of rapamycin (B549165) (mTOR) kinase signaling pathway. nih.govnih.gov Fisetin functions as a dual inhibitor of mTORC1/2 signaling, leading to the inhibition of Cap-dependent translation and induction of autophagic cell death in PC3 cells. nih.gov Fisetin inhibits the formation of mTORC1/2 and the activation of Akt. nih.gov It also activates the mTOR repressor TSC2 through the inhibition of Akt and activation of AMPK. nih.gov

Neuroprotective Research on this compound: Mechanisms in Oxidative Stress-Related Neuronal Damage Models

Oxidative stress is a significant factor in many neurodegenerative diseases, where the accumulation of free radicals like ROS can cause widespread cell damage. oatext.com Fisetin, a related flavonoid, exhibits potent antioxidant properties and protects cells against oxidative stress. nih.gov It can scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes, helping to protect neurons from oxidative damage. neurologyletters.com This antioxidative action not only preserves neuronal integrity but also reduces the oxidative modifications of amyloid-beta (Aβ) that promote its aggregation and toxicity. neurologyletters.com

Fisetin's neuroprotective effects against oxidative stress involve the modulation of multiple cellular signaling pathways. neurologyletters.com It activates the Nrf2 pathway, a crucial regulator of the antioxidant response, enhancing the expression of phase II detoxifying enzymes and reducing oxidative damage. nih.govneurologyletters.comnih.gov Activation of Nrf2 leads to the upregulation of antioxidant and detoxifying enzymes, thereby enhancing the cellular capacity to counteract oxidative stress and Aβ-induced toxicity. neurologyletters.com Fisetin also inhibits the NF-κB pathway, which is involved in inflammatory responses and apoptosis, thus reducing inflammation and promoting cell survival. nih.govneurologyletters.com Furthermore, fisetin impacts the MAPK pathway, which plays a role in cell proliferation, differentiation, and survival. neurologyletters.com Fisetin has been shown to restore mitochondrial activity and metabolic functions, decrease oxidative stress, and scavenge ROS. nih.gov It exhibits direct antioxidant activity and increases intracellular antioxidants like glutathione (B108866) (GSH). nih.govmdpi.com Fisetin also prevents lipid peroxidation and increases the antiapoptotic factor Bcl2. nih.gov

In models of traumatic brain injury, fisetin has been shown to mitigate lipid peroxidation by increasing the levels of SLC7A11, SLC3A2, GPX4, and reduced glutathione. nih.gov It also activates the PI3K/AKT/NRF2 pathway after injury, which may be closely related to its neuroprotective effect in relieving oxidative stress. nih.gov

Antimicrobial and Antifungal Activity of this compound: In vitro Studies

Flavonoids, including this compound, have garnered interest for their potential antimicrobial properties in the context of rising antimicrobial resistance. nih.govnih.govresearchgate.net In vitro experiments have investigated the inhibitory properties of this compound against selected pathogenic bacteria and fungi. nih.govresearchgate.net

In vitro studies using the agar (B569324) well diffusion method and serial dilution have assessed the activity of this compound against various organisms, including gram-positive bacteria, gram-negative bacteria, and yeast fungi. nih.govresearchgate.net These studies have utilized varying concentrations of this compound, typically ranging from 100 to 1000 µg/mL. nih.govresearchgate.net

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus)

This compound has demonstrated inhibitory action against certain bacterial species in in vitro studies. nih.govresearchgate.net Notably, this compound has shown activity against Staphylococcus species. nih.govnih.govresearchgate.net In one study, this compound at a concentration of 100 µg inhibited Enterococcus faecalis and Staphylococcus aureus. nih.gov It also inhibited Staphylococcus epidermidis at the same concentration. nih.gov

Research has shown that this compound from the heartwood of Acacia mearnsii has an effect on Staphylococcus aureus. nih.gov While this compound showed inhibitory action against Staphylococcus, Bacillus, Acinetobacter, Proteus, and Pseudomonas species, it did not inhibit Escherichia coli in one study. nih.govresearchgate.net

The minimum inhibitory concentrations (MICs) for this compound against the tested species in one study ranged from 100 µg/mL to 1000 µg/mL. nih.govresearchgate.net

Data on In Vitro Antibacterial Activity of this compound:

| Compound | Organism | Concentration (µg/mL) | Inhibition | Reference |

| This compound | Enterococcus faecalis | 100 | Inhibited | nih.gov |

| This compound | Staphylococcus aureus | 100 | Inhibited | nih.gov |

| This compound | Staphylococcus epidermidis | 100 | Inhibited | nih.gov |

| This compound | Escherichia coli | 100 | Not Inhibited | nih.govresearchgate.net |

| This compound | Staphylococcus species | 100-1000 | Inhibitory | nih.govresearchgate.net |

| This compound | Bacillus species | 100-1000 | Inhibitory | nih.govresearchgate.net |

| This compound | Acinetobacter species | 100-1000 | Inhibitory | nih.govresearchgate.net |

| This compound | Proteus species | 100-1000 | Inhibitory | nih.govresearchgate.net |

| This compound | Pseudomonas species | 100-1000 | Inhibitory | nih.govresearchgate.net |

Effects on Fungal Pathogens (e.g., Candida albicans)

This compound, a naturally occurring flavonoid, has demonstrated inhibitory properties against various pathogenic fungi, including Candida albicans. nih.govnih.gov Candida albicans is an opportunistic pathogenic yeast that is a common member of the human gut flora but can cause infections, particularly in immunocompromised individuals. wikipedia.org

In vitro experiments have been conducted to assess the antifungal activity of this compound against Candida albicans using methods such as agar well diffusion. nih.govnih.govresearchgate.net These studies involve exposing the fungal organisms to varying concentrations of this compound and observing the resulting inhibition of growth. nih.govnih.govresearchgate.net

Research indicates that this compound, along with other flavonoids like fisetin, 7,3',4'-trihydroxyflavone (B9037) (THF), and 7,3',4'-trihydroxyflavonol (THF-), can exhibit inhibitory reactions against yeast organisms. nih.govnih.govresearchgate.net For instance, one study reported that this compound at a concentration of 100 µg inhibited Candida albicans. nih.gov

While fisetin's antifungal activity against Candida albicans has been explored in more detail, including its mechanism centered on membrane permeabilization and disruption of pH homeostasis, studies specifically detailing the mechanistic effects of this compound on C. albicans at a similar level are less prevalent in the provided search results. nih.gov However, the observed inhibition by this compound suggests potential interactions with fungal cellular processes. nih.govnih.govresearchgate.net

Investigation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a crucial metric used to quantify the susceptibility of a microorganism to an antimicrobial agent. biotecnologiebt.itmdpi.com It is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, including fungi and yeast. biotecnologiebt.itmdpi.com MIC values are typically expressed in units such as µg/mL. biotecnologiebt.it

In studies investigating the antimicrobial effects of flavonoids, including this compound, against various organisms, MIC values have been determined. nih.govnih.govresearchgate.net For this compound and other tested compounds (fisetin, THF, and THF-), the MICs against the examined species ranged from 100 µg/mL to 1000 µg/mL. nih.govnih.govresearchgate.net This indicates that concentrations within this range were required to demonstrate inhibitory action against susceptible organisms. nih.govnih.govresearchgate.net

While a specific detailed table of this compound's MIC values against a broad panel of fungi, including Candida albicans, was not explicitly provided in the search results, the general range of 100-1000 µg/mL was reported for its inhibitory action against tested species, which included yeast organisms. nih.govnih.govresearchgate.net

Based on the available information, a representative data point for the MIC of this compound against Candida albicans is 100 µg, which resulted in inhibition in one study using the agar well diffusion method. nih.gov

Table 1: Representative Inhibitory Concentration of this compound against Candida albicans

| Compound | Organism | Concentration (µg) | Effect | Method |

| This compound | Candida albicans | 100 | Inhibited | Agar well diffusion |

Enzyme Modulation by this compound

Flavonoids are known for their capacity to modulate the activity of various enzymes, influencing numerous cellular processes. researchgate.net This enzyme modulation is believed to contribute to their diverse biological effects. researchgate.net

Research has explored the effects of various flavonoids, including this compound, on enzyme activity. One study conducted an assay of twenty flavonoids to assess their inhibitory effect on the CD38 enzyme. wikipedia.org The results of this assay indicated that this compound was among the least effective flavonoids in inhibiting CD38 enzyme activity when compared to the other compounds tested in that specific study. wikipedia.org

While the search results mention the enzyme modulation capabilities of flavonoids in general researchgate.net and specifically highlight fisetin's ability to modulate enzyme activities related to the decreased carcinogenicity of xenobiotics, such as cytochrome P450 (CYP) enzymes and phase II enzymes researchgate.net, detailed information on a wide range of enzymes modulated by this compound specifically is limited in the provided context. The finding regarding CD38 inhibition provides a specific instance of this compound's interaction with an enzyme. wikipedia.org

Further research is needed to comprehensively map the enzyme targets of this compound and elucidate the mechanisms and biological consequences of these interactions.

Table 2: Effect of this compound on CD38 Enzyme Activity

| Compound | Enzyme | Effect on Enzyme Activity | Relative Efficacy (compared to other flavonoids in the study) |

| This compound | CD38 | Inhibition | Least effective (among the 20 flavonoids tested) |

Chemical Synthesis and Derivatization Strategies for Fisetinidin and Analogues

Total Chemical Synthesis Approaches for Fisetinidin

Total chemical synthesis provides routes to obtain this compound and its analogues from readily available starting materials, allowing for the production of potentially large quantities and the creation of structural variations not easily accessible from natural sources. This compound itself can be synthesized wikipedia.org. The synthesis of related flavonoid structures, such as fisetin (B1672732) (a flavonol structurally similar to this compound but with a carbonyl at C4 and a hydroxyl at C3), provides insights into the chemical transformations involved in constructing the core flavonoid skeleton. One reported method for synthesizing fisetin from resorcinol (B1680541) involves a four-step process designed for potential mass production, avoiding chromatographic separation at each step koreascience.kr. This synthesis includes key reactions such as Friedel-Crafts acylation of resorcinol, methylation, aldol (B89426) condensation, an Algar-Flynn-Oyamada reaction to form the heterocyclic ring and introduce a hydroxyl group, and finally demethylation to yield fisetin koreascience.kr. While this specific example is for fisetin, the general strategies for constructing the flavonoid A and C rings from simple aromatic precursors and incorporating the B ring via condensation reactions are relevant to this compound synthesis.

Synthetic efforts towards flavan-3-ols and flavan-3,4-diols, which share structural features with this compound's flavan (B184786) skeleton, have also been explored. For instance, (-)-flavans have been synthesized from (+)-dihydroflavonols through reductive conversions scispace.com. The stereochemistry of flavan-3,4-diol tannin precursors, including (-)-leuco-fisetinidin, and the synthesis of their isomeric racemates have also been investigated, highlighting synthetic routes involving these important intermediates in condensed tannin formation nih.gov. These studies demonstrate the chemical methodologies available for constructing the dihydropyran ring system characteristic of this compound's flavan core.

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel derivatives or analogues wikipedia.org. This approach can be particularly useful for compounds like this compound, which occur in complex natural mixtures, allowing for targeted structural alterations. Semisynthetic derivatives of fisetin have been studied researchgate.net. This compound tannins from Acacia mearnsii have also been subject to investigation scribd.com. Semisynthesis allows for the enhancement or attenuation of the activity of natural compounds through strategic structural modifications mdpi.com. This often involves a series of chemical steps applied to the isolated natural product or a precursor derived from it nih.gov.

Modification at Hydroxyl Positions

Hydroxyl groups are common sites for chemical modification in flavonoids, influencing their solubility, reactivity, and interactions with biological targets. In condensed tannins, which contain this compound units, phenolic hydroxyl groups can be modified, for example, by replacement with alkoxycarboxyl groups. Studies have shown that a significant percentage (30-60%, preferably 35-55%) of the phenolic hydroxyl groups in carbonated condensed tannins can be modified in this manner google.com. Evidence suggests covalent bond formation between flavonoid units in tannins (including this compound) and amino acid groups, potentially involving the substitution of flavonoid hydroxyl groups mdpi.com. Esterification of tannin hydroxyls by protein side chain acids has also been observed mdpi.com.

Direct examples of hydroxyl modification in profisetinidins (polymers of this compound) include the synthesis of methyl ether acetate (B1210297) derivatives. These derivatives have been prepared by reacting mollisacacidin or ent-mollisacacidin with catechin (B1668976) under acid catalysis, followed by methylation using diazomethane (B1218177) and preparative acetylation usda.gov. This process demonstrates the chemical strategies for protecting (acetylation) and derivatizing (methylation) the hydroxyl functionalities present in this compound-based structures.

Interactive Table 1: Examples of Hydroxyl Modifications in Flavonoids and Tannins

| Modification Type | Functional Group Modified | Example Compound/Structure | Reagents/Process | Reference |

| Replacement with alkoxycarboxyl groups | Phenolic hydroxyls | Condensed tannins (containing this compound units) | Carbonation reaction | google.com |

| Covalent bonding with amino acids | Flavonoid hydroxyls | Tannins + Soy protein | Reaction at 80°C | mdpi.com |

| Esterification with protein side chain acids | Tannin hydroxyls | Tannins + Soy protein | Reaction at 80°C | mdpi.com |

| Methylation and Acetylation | Hydroxyls | Prothis compound dimers | Acid catalysis, diazomethane, acetic anhydride | usda.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how structural features of this compound and its derivatives relate to their biological activities. These studies involve synthesizing or isolating a series of compounds with systematic structural variations and evaluating their biological effects nih.gov. For related flavonoids like fisetin, detailed SAR studies have been conducted, particularly concerning antioxidant and anticancer properties researchgate.net. These studies have indicated that specific substitution patterns, such as the 3',4'-dihydroxy arrangement on the B-ring, can be important for activity researchgate.net.

SAR investigations on fisetin analogues have also explored their anti-cancer potential, identifying that certain modifications, like bromination, can lead to improved activity against cancer cells researchgate.net. While some SAR studies on flavonoids highlight the importance of structural features not present in this compound (e.g., the C2-C3 double bond or a C4 carbonyl) for certain activities mdpi-res.com, the general principle of linking specific functional groups and their positions to biological outcomes is directly applicable to this compound derivatives. Studies on condensed tannins, which are predominantly prothis compound-based in some species, have also explored SAR in the context of their effects on processes like methane (B114726) production mdpi.com. These studies collectively emphasize the critical role of specific structural elements and substitution patterns in determining the biological profile of this compound and its analogues.

Enzymatic Synthesis of this compound and Related Flavonoids

Enzymatic synthesis and biocatalysis offer environmentally friendly and often highly selective routes for the production of complex natural products like flavonoids mdpi.comprinceton.edu. While direct enzymatic synthesis of this compound may not be as extensively documented as for other flavonoids, the enzymatic pathways involved in the biosynthesis of related flavan-3-ols and anthocyanidins provide a strong foundation for potential biocatalytic approaches.

The biosynthesis of flavan-3-ols in plants, such as catechin and epicatechin, involves a series of enzymatic steps starting from the phenylpropanoid pathway nih.govmdpi.com. Key enzymes in this pathway include Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), Flavanone (B1672756) 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), Leucoanthocyanidin Dioxygenase (LDOX), and Anthocyanidin Reductase (ANR) nih.govmdpi.com. While this compound is a 3-deoxyanthocyanidin and its precise biosynthetic route may differ slightly from the main flavan-3-ols and anthocyanidins (which typically involve a C3 hydroxylation step), the enzymes involved in the earlier stages of the flavonoid pathway and in the formation of the flavan skeleton are relevant.

Studies have shown that enzymes like Anthocyanidin Synthase (ANS) can act on flavan-3-ols. For example, ANS from Vitis vinifera has been shown to transform (+)-catechin into cyanidin (B77932) and other products, demonstrating the enzymatic conversion of a flavan-3-ol (B1228485) structure nih.gov. Biotechnological approaches utilizing genetic engineering of biosynthetic enzymes in plant cells or microorganisms like Escherichia coli and Saccharomyces cerevisiae are being explored for the production of anthocyanins and other flavonoids as alternatives to extraction or chemical synthesis acs.org. These methods hold promise for the sustainable production of this compound and its derivatives by harnessing natural enzymatic machinery or engineered biocatalytic systems. The biosynthesis of proanthocyanidins, which are polymers of flavan-3-ols and flavan-3,4-diols and include profisetinidins, is also an enzymatically mediated process occurring in plants researchgate.net.

Interactive Table 2: Key Enzymes in Flavanoid Biosynthesis Relevant to this compound

| Enzyme Name | Abbreviation | Catalyzed Reaction Type | Role in Pathway | Reference |

| Chalcone Synthase | CHS | Condensation | Initiates flavonoid biosynthesis | nih.govmdpi.com |

| Chalcone Isomerase | CHI | Isomerization | Converts chalcones to flavanones | nih.govmdpi.com |

| Flavanone 3-Hydroxylase | F3H | Hydroxylation at C3 | Involved in dihydroflavonol synthesis | nih.govmdpi.com |

| Dihydroflavonol 4-Reductase | DFR | Reduction | Converts dihydroflavonols to leucoanthocyanidins | nih.govmdpi.com |

| Leucoanthocyanidin Dioxygenase | LDOX (or ANS) | Oxidation | Converts leucoanthocyanidins to anthocyanidins | mdpi.comnih.gov |

| Anthocyanidin Reductase | ANR | Reduction | Converts anthocyanidins to flavan-3-ols | nih.govmdpi.com |

Future Research Trajectories and Methodological Innovations in Fisetinidin Studies

Development of Novel Analytical Approaches for In Situ Fisetinidin Detection

The accurate and sensitive detection of this compound within complex biological matrices and environmental samples remains a critical challenge. Future research is focused on developing novel analytical methods that allow for in situ detection, providing insights into its localization, metabolism, and interactions in real-time without extensive sample preparation.

Current analytical techniques for studying tannins, including which this compound is a component, involve methods like colorimetric assays, spectrophotometry, gravimetry, turbidimetry, and techniques based on precipitation or enzyme inhibition. researchgate.net More advanced methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), High-Performance Liquid Chromatography (HPLC) with various detectors (UV, DAD, MS, NMR, electrochemical, fluorescence), and Micellar Electrokinetic Chromatography (MEKC) are also employed. researchgate.nettechscience.com MALDI-TOF MS, for instance, is suitable for examining polyflavonoid tannin oligomers like those containing this compound units, allowing for the determination of their oligomeric structure and characteristics. techscience.comresearchgate.netmdpi.com ¹³C NMR spectroscopy is another excellent method for characterizing tannins and identifying the type of condensed tannins, including the B-rings (catechol and pyrogallol) and characteristic groups of flavonoid tannin units. techscience.compreprints.org

Novel analytical testing approaches are being developed to address challenges such as detecting unidentified contaminants and impurities, meeting regulatory compliance, analyzing complex formulations, investigating unknown stability and degradation issues, and compensating for limited in-house testing capabilities. oxford-analytical.co.uk These approaches utilize cutting-edge techniques like LC-MS/MS, GC-MS, ICP-MS, and NMR for targeted and non-targeted screening. oxford-analytical.co.uk The development of bespoke analytical method development is crucial for meeting specific analytical needs and obtaining accurate, GLP compliant results. oxford-analytical.co.uk

Future work in this compound detection could leverage these advancements to create highly specific and sensitive probes or techniques for in situ monitoring. This could involve developing fluorescent or标签-based methods that bind specifically to this compound, enabling its visualization and quantification within cellular environments or tissues. Miniaturized sensors or portable analytical devices could also be explored for rapid, on-site detection.

Advanced Computational Modeling for this compound-Biomolecule Interactions

Computational modeling, particularly molecular docking and molecular dynamics simulations, plays a vital role in understanding the interactions between this compound and various biomolecules, such as proteins, enzymes, and nucleic acids. This approach provides valuable insights into binding affinities, interaction mechanisms, and potential biological targets. mdpi.comresearchgate.netnih.govaccscience.comnih.gov

Molecular docking studies have been widely used to predict the binding modes and forces between flavonoids like fisetin (B1672732) (structurally similar to this compound) and target proteins. For example, molecular docking has been used to evaluate the interaction of fisetin with α-glucosidase, suggesting Pi-Sigma and Pi-Pi stacked interactions play a significant role in inhibition. mdpi.com In silico studies involving molecular docking followed by molecular dynamics simulations have also been used to investigate the interactions and stability of fisetin with proteins like MTH1, showing considerable binding affinity. researchgate.net Molecular docking has also been applied to study the binding of fisetin with proteins associated with Alzheimer's disease, such as AChE, ABAD, and BACE1, showing significant binding with acceptable values. nih.gov Furthermore, computational methods, including network pharmacology and molecular docking, have been employed to identify potential molecular mechanisms of fisetin in treating conditions like major depressive disorder, revealing strong binding affinities with key proteins in relevant pathways. accscience.com Molecular docking and dynamics simulations have also been used to study the interaction of various bioflavonoid compounds, including fisetin, with viral enzymes like the polymerase of Dengue virus. nih.gov

Advanced computational modeling in future this compound research will likely involve more sophisticated techniques to provide a deeper understanding of its interactions in complex biological systems. This includes enhanced sampling methods in molecular dynamics simulations to explore a wider range of conformational changes upon binding, and the use of quantum mechanics/molecular mechanics (QM/MM) approaches to accurately describe the electronic interactions at the binding site. nih.govembo.org Furthermore, the integration of computational modeling with experimental data from techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be crucial for validating predictions and refining models. embo.org The development of in silico models for predicting protein-protein interactions (PPIs) is also an active area, which could be extended to understand how this compound might modulate protein complex formation or disruption. frontiersin.org

Exploration of Unconventional this compound Biosynthesis and Production Platforms

Traditional methods for obtaining this compound primarily involve extraction from plant sources. However, the exploration of unconventional biosynthesis and production platforms offers potential advantages in terms of sustainability, scalability, and consistency.

This compound is an anthocyanidin found in various plants. wikipedia.org Its biosynthesis in plants is part of the broader flavonoid pathway, which involves the condensation of malonyl-CoA and 4-coumaroyl-CoA, derived from phenylalanine or tyrosine, through the action of enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). acs.org Downstream enzymes, including flavanone (B1672756) 3β-hydroxylase (FHT), flavonoid 3′-hydroxylase (F3′H), flavonoid 3′,5′-hydroxylase (F3′5′H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), are involved in the formation of leucoanthocyanidins and subsequently anthocyanidins like this compound. acs.org

Future research in this area is likely to focus on metabolic engineering of microorganisms, such as bacteria (e.g., Escherichia coli) or yeast (Saccharomyces cerevisiae), to serve as cell factories for this compound production. acs.org This involves introducing and optimizing the expression of the necessary plant biosynthetic genes in these microbial hosts. acs.org Advantages of microbial production include faster growth rates, easier genetic manipulation, and controlled fermentation conditions, which can lead to higher yields and purer products compared to extraction from potentially slow-growing or geographically limited plant sources. acs.org Additionally, exploring enzymatic synthesis in vitro, using isolated enzymes involved in the this compound biosynthetic pathway, could offer another unconventional production platform. acs.org This could allow for precise control over the reaction conditions and potentially enable the synthesis of this compound derivatives.

Expanding the Scope of Mechanistic Research on this compound's Biological Activities in Complex Systems

While in vitro studies have provided initial insights into the biological activities of this compound and structurally related flavonoids like fisetin, expanding mechanistic research into more complex biological systems is crucial for understanding their physiological relevance and therapeutic potential.

Studies on fisetin have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, anticancer, and neuroprotective effects. nih.govmdpi.comresearchgate.net Mechanistic studies on fisetin have explored its influence on various signaling pathways, such as PI3K/Akt/mTOR, Wnt/β-catenin, NF-κB, and MAPK pathways, in different cell types and disease models. researchgate.netresearchgate.netresearchgate.netnih.govnih.govturkjps.org For instance, fisetin has been shown to induce apoptosis in cancer cells through multiple mechanisms, including impacting the p53 pathway and regulating cyclin-dependent kinases. researchgate.net It has also demonstrated the ability to inhibit cancer cell growth, migration, and invasion by affecting pathways like PI3K/AKT and NF-κB. nih.govnih.gov

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Fisetinidin in complex mixtures?

Methodological Answer: this compound (3,7,3',4'-tetrahydroxyflavonol) can be identified using high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS). Key parameters include:

- HPLC : C18 reverse-phase column, mobile phase gradient of water/acetonitrile with 0.1% formic acid, and UV detection at 280–360 nm .

- NMR : - and -NMR to confirm hydroxylation patterns and stereochemistry .

Quantification requires calibration curves using purified this compound standards. Validate reproducibility via triplicate runs and spike-recovery experiments in plant matrices .

Q. How does this compound’s structural configuration influence its antioxidant activity?

Methodological Answer: The antioxidant capacity of this compound is attributed to its four hydroxyl groups (3,7,3',4'), which facilitate hydrogen atom transfer and electron donation. Comparative studies with catechin (fewer hydroxyl groups) show this compound exhibits superior radical scavenging in DPPH assays (IC ~10 µM vs. ~25 µM for catechin). Stability under physiological pH (7.4) should be tested via UV-Vis spectroscopy to assess reactivity in biological systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H332 hazard).

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (OSHA 1910.120) .

- Storage : Airtight containers in dark, dry conditions (-20°C for long-term stability) .

Q. How can this compound be synthesized from natural precursors, and what are common yield-limiting factors?

Methodological Answer: this compound is typically isolated from Rhus verniciflua or synthesized via acid-catalyzed cyclization of chalcone derivatives. Yield optimization strategies include:

- Catalyst : Use 10% HCl in ethanol for 24 hours at 60°C.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) achieves >95% purity.

Limiting factors: Competing polymerization reactions (mitigated by nitrogen atmosphere) and byproduct formation (e.g., fisetin) due to over-oxidation .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Control : Standardize reaction time (±5 minutes), temperature (±1°C), and precursor concentrations (e.g., 2 mM naringenin).

- Analytical Validation : Implement QC checks via HPLC at intermediate steps to detect deviations early.

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., pH, catalyst concentration) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell lines?

Methodological Answer: Discrepancies in IC values (e.g., 5–50 µM in cancer cells) may arise from:

- Cell Culture Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or oxygen levels.

- Assay Interference : this compound’s autofluorescence in MTT assays; validate with ATP-based assays (e.g., CellTiter-Glo).

- Standardization : Adopt OECD guidelines for cytotoxicity testing, including positive controls (e.g., doxorubicin) and triplicate biological replicates .

Q. What advanced spectroscopic methods elucidate this compound’s interaction with proteins?

Methodological Answer:

- Fluorescence Quenching : Monitor tryptophan emission (λ=280 nm) to calculate binding constants (K) and thermodynamic parameters (ΔH, ΔS).

- Circular Dichroism (CD) : Track α-helix/β-sheet changes in albumin upon this compound binding.

- Molecular Dynamics (MD) Simulations : Predict binding sites (e.g., Sudlow’s site I in HSA) using AutoDock Vina .

Q. How does this compound’s stability vary under physiological vs. accelerated storage conditions?

Methodological Answer:

- Stability Testing : Use ICH Q1A guidelines (25°C/60% RH for long-term; 40°C/75% RH for accelerated).

- Degradation Pathways : LC-MS identifies oxidation products (e.g., quinones) and dimerization byproducts.

- Stabilizers : Add 0.1% ascorbic acid to aqueous solutions to reduce oxidation .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

Methodological Answer:

Q. How can this compound’s role in polymer chemistry be optimized for eco-friendly adhesives?

Methodological Answer:

- Cross-Linking Efficiency : Test tannin-Fisetinidin adhesives via thermogravimetric analysis (TGA) and tensile strength assays.

- Sustainability Metrics : Compare carbon footprint to formaldehyde-based resins using lifecycle assessment (LCA) tools.

- Co-Polymerization : Blend with catechin or robinetinidin to enhance water resistance (validate via ASTM D1183) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.